RU-SKI 43 is a small molecule identified through high-throughput screening for its inhibitory activity against Hedgehog acyltransferase (Hhat). [] It functions as a chemical probe to study the role of Hedgehog (Hh) protein palmitoylation in signal transduction. [] This compound exhibits potential as a starting point for developing anti-cancer agents targeting the Hh signaling pathway. [, , ]
RU-Ski 43 is a potent and selective inhibitor of Hedgehog acyltransferase, also known as Hhat. This compound has garnered attention in the field of medicinal chemistry due to its role in inhibiting the Hedgehog signaling pathway, which is crucial in various biological processes and diseases, particularly cancer. The compound exhibits an inhibitory concentration (IC50) of 850 nM against Hhat, highlighting its efficacy as a therapeutic agent.
RU-Ski 43 belongs to a class of compounds known as thienopyridines, specifically characterized by their ability to inhibit the palmitoylation of Sonic Hedgehog (Shh), a critical step in Shh signaling. This inhibition can lead to reduced cell proliferation and altered cellular signaling pathways, making RU-Ski 43 a compound of interest in cancer research and treatment strategies.
The synthesis of RU-Ski 43 involves several key steps:
The detailed synthetic route has been documented in various studies, showcasing the use of reagents such as triethylamine and dimethylformamide during the synthesis process .
The molecular structure of RU-Ski 43 features a thienopyridine core with an ethanone substituent. The compound's structural formula can be represented as follows:
Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), confirm the identity and purity of RU-Ski 43. NMR spectra reveal distinct chemical shifts that correlate with its functional groups, while mass spectrometry provides accurate molecular weight measurements .
RU-Ski 43 undergoes several significant chemical reactions:
These reactions are critical for understanding how RU-Ski 43 modulates cellular signaling and its potential therapeutic applications.
The mechanism by which RU-Ski 43 exerts its effects involves several key interactions:
This mechanism underscores the potential of RU-Ski 43 in targeting aberrant Hedgehog signaling in cancerous tissues.
RU-Ski 43 exhibits several notable physical and chemical properties:
These properties are essential for its application in biological assays and potential therapeutic formulations.
RU-Ski 43 has significant applications in scientific research, particularly in the study of cancer biology:
Hedgehog acyltransferase (Hhat) is an endoplasmic reticulum-resident membrane enzyme that catalyzes the transfer of palmitate (a 16-carbon saturated fatty acid) from palmitoyl-CoA to the N-terminal cysteine of Sonic Hedgehog (ShhN) via an amide bond [3] [7]. This palmitoylation is a mandatory post-translational modification that confers full signaling potency to Shh, enabling its interaction with the receptor Patched1 (Ptch1) and subsequent pathway activation [2] [3]. Genetic ablation of Hhat results in embryonic lethality with phenotypes mirroring Shh knockout mice, underscoring its non-redundant role in Hedgehog signaling [3] [5].
RU-SKI 43 (2-((2-Methylbutyl)amino)-1-(4-((3-methylphenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone hydrochloride) was identified through high-throughput screening as a potent, cell-permeable Hhat inhibitor (IC₅₀ = 850 nM in vitro) [1] [2]. It selectively blocks ShhN palmitoylation without affecting:
Table 1: Inhibitory Activity of RU-SKI 43
Assay System | Substrate | IC₅₀/Ki | Inhibition Type |
---|---|---|---|
Purified Hhat enzyme | ShhN protein | 850 nM | Competitive |
Radiolabeled Shh | ¹²⁵I-iodo-palmitate | Ki = 7.4 μM | Uncompetitive (vs. Shh) |
Palmitoyl-CoA binding | ¹²⁵I-palmitoyl-CoA | Ki = 6.9 μM | Non-competitive |
Hhat belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily, characterized by multiple transmembrane domains (TMDs) that complicate structural analysis [3] [6]. Key features include:
RU-SKI 43 exploits Hhat’s enzymatic mechanism by binding at the interface of Shh and palmitoyl-CoA recognition sites, acting as an uncompetitive inhibitor toward Shh and non-competitive toward palmitoyl-CoA [2] [6]. Its dihydrothienopyridine scaffold is distinct from inhibitors targeting other MBOATs, contributing to selectivity [6].
Table 2: Hhat in Context of MBOAT Family
MBOAT Enzyme | Lipid Substrate | Protein Target | Linkage Type | RU-SKI 43 Inhibition |
---|---|---|---|---|
Hhat | Palmitate | Shh (N-terminus) | Amide bond | Yes (IC₅₀ = 850 nM) |
Porcupine | Palmitoleate | Wnt3a/7a | O-ester | No |
GOAT | Octanoate | Ghrelin | O-ester | Not tested |
Mature ShhN undergoes two sequential lipid modifications critical for morphogen function:
Table 3: Functional Roles of Shh Lipid Modifications
Modification | Catalyst | Attachment Site | Functional Impact | RU-SKI 43 Sensitivity |
---|---|---|---|---|
Cholesterol | Shh autoprocessing | C-terminal glycine | Enhances membrane association; restricts diffusion gradient | No |
Palmitate | Hhat | N-terminal cysteine | Enables high-affinity Ptch1 binding; multimerization; long-range signaling potency | Yes (direct inhibition) |
Dual lipidation creates a "twin-anchor" that embeds ShhN in membrane microdomains and facilitates multimerization. Palmitoylation specifically:
In pancreatic cancer cells (AsPC-1, Panc-1), RU-SKI 43 (10 μM) inhibits Shh palmitoylation within 5 hours, reducing Gli1 activation (40% decrease) and attenuating proliferation (83% reduction over 6 days) by suppressing non-canonical Akt/mTOR signaling [4] [6]. This confirms Hhat’s role in Shh-dependent malignancies and validates N-palmitoylation as a druggable node.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7